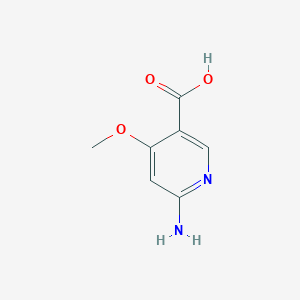

6-Amino-4-methoxynicotinic acid

Description

Structure

3D Structure

Properties

CAS No. |

1060805-18-6 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

6-amino-4-methoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |

InChI Key |

RXUFXKFABBDCRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 4 Methoxynicotinic Acid

Classical Synthetic Routes to 6-Amino-4-methoxynicotinic Acid

Multi-step Linear Syntheses

A plausible multi-step linear synthesis for this compound would likely commence with a readily available substituted nicotinic acid, such as 6-chloronicotinic acid or 4-hydroxynicotinic acid. A hypothetical linear sequence is outlined below, based on common transformations in pyridine (B92270) chemistry.

One potential pathway begins with 6-chloronicotinic acid. The chloro substituent at the 6-position is amenable to nucleophilic aromatic substitution. However, direct methoxylation at the 4-position of a pre-aminated pyridine or amination of a pre-methoxylated pyridine can be challenging due to the directing effects of the existing substituents. A more controlled approach would involve the initial introduction of a nitro group, which can later be reduced to the desired amino group.

A hypothetical linear synthesis could proceed as follows:

Nitration: Starting with a suitable 4-substituted nicotinic acid derivative, a nitration step would introduce a nitro group at the 6-position. The conditions for this reaction would need to be carefully controlled to achieve the desired regioselectivity.

Methoxylation: Introduction of the methoxy (B1213986) group at the 4-position could be achieved through nucleophilic substitution of a suitable leaving group, such as a chlorine or bromine atom. This step would likely be performed on an intermediate where the carboxylic acid is protected as an ester to prevent unwanted side reactions.

Reduction: The nitro group at the 6-position would then be reduced to an amino group. This is a common transformation and can be achieved using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.

Hydrolysis: Finally, if the carboxylic acid was protected as an ester, a hydrolysis step would be required to yield the final product, this compound.

| Step | Transformation | Reagents and Conditions |

| 1 | Nitration | HNO₃/H₂SO₄ |

| 2 | Esterification | CH₃OH, H⁺ catalyst |

| 3 | Nucleophilic Aromatic Substitution | NaOCH₃, CH₃OH |

| 4 | Reduction of Nitro Group | Fe/CH₃COOH or H₂, Pd/C |

| 5 | Ester Hydrolysis | NaOH (aq), then H₃O⁺ |

| This table presents a hypothetical multi-step linear synthesis for this compound, illustrating a sequence of standard organic transformations. |

Convergent Synthetic Strategies

A possible convergent strategy could involve the synthesis of a pre-functionalized pyridine ring. For instance, a suitably substituted pyridine fragment containing the amino and methoxy groups could be synthesized and then the carboxylic acid functionality could be introduced in a final step.

An alternative convergent approach could be based on a ring-forming reaction, where acyclic precursors are cyclized to form the desired substituted pyridine ring. For example, a condensation reaction between a 1,5-dicarbonyl compound (or a synthetic equivalent) and an ammonia source could be envisioned to construct the pyridine core with the required substituents.

Evaluation of Precursor Accessibility and Cost-Effectiveness

The economic viability of any synthetic route is heavily dependent on the cost and availability of the starting materials. For the synthesis of this compound, potential precursors include various substituted nicotinic acids.

| Precursor | Relative Cost | Commercial Availability |

| 6-Chloronicotinic acid | Moderate | Readily Available |

| 4-Hydroxynicotinic acid | Moderate to High | Available |

| 2,6-Dichloronicotinic acid | High | Available |

| 3-Cyanopyridine | Low | Readily Available |

| This table provides a general overview of the accessibility and relative cost of potential precursors for the synthesis of this compound. |

Modern and Optimized Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on the development of efficient, sustainable, and environmentally benign methodologies. These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this could involve the use of safer solvents, catalytic methods to replace stoichiometric reagents, and improving atom economy.

Solvent-Free Reaction Systems

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer several advantages, including reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates.

While specific solvent-free methods for the synthesis of this compound have not been extensively reported in the literature, general methodologies for the synthesis of aminopyridines under solvent-free conditions have been developed. For example, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, can often be performed without a solvent. A one-pot synthesis of 2-amino-3-cyanopyridine derivatives has been reported under solvent-free conditions, showcasing the potential of this approach for constructing substituted pyridine rings.

The amination of pyridines can also be achieved under solvent-free conditions. For instance, the reaction of certain activated pyridines with amines has been shown to proceed efficiently without the need for a solvent, particularly when one of the reactants is a liquid. These methodologies could potentially be adapted for the synthesis of this compound or its intermediates, thereby reducing the environmental footprint of the synthetic process.

Use of Sustainable Reagents and Catalysts

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For the synthesis of this compound, particularly in the amination step of a halo-pyridine precursor, the use of sustainable reagents and catalysts is a key consideration. Traditional amination reactions often rely on stoichiometric amounts of strong bases and potentially hazardous solvents. Modern approaches focus on catalytic systems that are more environmentally friendly.

For the amination of halopyridines, copper- or palladium-catalyzed cross-coupling reactions are common, but these often involve precious metals. A greener alternative is the use of earth-abundant metal catalysts, such as iron or nickel, which are less toxic and more cost-effective. For instance, nickel-catalyzed amination of chloro- and bromopyridines with primary aliphatic amines has been demonstrated. acs.org Furthermore, base-promoted, selective amination of polyhalogenated pyridines using water as a solvent presents a significantly more sustainable option, avoiding the use of volatile organic solvents. acs.org The use of a recyclable catalyst, such as magnetically recoverable nanoparticles, could also enhance the sustainability of the process. stackexchange.com

| Catalyst System | Amine Source | Solvent | Key Advantage |

| Nickel-based catalyst | Primary aliphatic amines | Toluene | Use of a more abundant and less toxic metal than palladium. acs.org |

| Sodium tert-butoxide (base-promoted) | Various amines | Water | Avoids the use of transition metals and organic solvents. acs.org |

| Magnetically recoverable nano-catalysts | Various amines | Varies | Allows for easy separation and recycling of the catalyst. stackexchange.com |

Atom Economy Considerations

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in a chemical process into the final product. primescholars.comwikipedia.org In the context of synthesizing this compound, the choice of reaction can significantly impact the atom economy.

Addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. In a multi-step synthesis, each step should be evaluated for its atom economy. For the key amination step of a 6-chloro-4-methoxynicotinic acid precursor, a direct nucleophilic aromatic substitution (SNAr) with ammonia would, in theory, have a high atom economy, with hydrochloric acid being the only byproduct.

The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For the hypothetical SNAr reaction of 6-chloro-4-methoxynicotinic acid with ammonia:

C₆H₄ClNO₃ + NH₃ → C₆H₆N₂O₃ + HCl

Molecular weight of this compound (C₆H₆N₂O₃) ≈ 154.13 g/mol

Molecular weight of 6-chloro-4-methoxynicotinic acid (C₆H₄ClNO₃) ≈ 189.57 g/mol

Molecular weight of Ammonia (NH₃) ≈ 17.03 g/mol

% Atom Economy = (154.13 / (189.57 + 17.03)) x 100 ≈ 74.6%

This calculation demonstrates a reasonably good atom economy for this key transformation. In contrast, reactions involving protecting groups or complex activating agents would have a lower atom economy due to the generation of additional waste products.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comyoutube.com The application of microwave irradiation can be particularly beneficial for the synthesis of this compound, especially in the nucleophilic aromatic substitution step.

The reaction of 2-chloronicotinic acid with various amines has been shown to be significantly accelerated under microwave irradiation. For example, the synthesis of 2-(methylamino)nicotinic acid was achieved in high yield by reacting 2-chloronicotinic acid with aqueous methylamine under microwave heating at 120-140°C for 1.5-2 hours. researchgate.net This suggests that a similar microwave-assisted approach could be highly effective for the amination of a 6-chloro-4-methoxynicotinic acid precursor. The use of microwave heating can also enable reactions to be carried out in more environmentally friendly solvents, such as water. researchgate.net

| Reaction | Conventional Heating | Microwave-Assisted |

| Amination of 2-chloronicotinic acid with methylamine | Longer reaction times, potentially lower yields | 1.5-2 hours at 120-140°C, high yield researchgate.net |

| General amidation of carboxylic acids | Often requires reflux for several hours | Can be completed in minutes with high conversion youtube.comnih.gov |

Flow Chemistry Applications in Preparation

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers several advantages, including enhanced safety, better heat and mass transfer, and improved scalability. semanticscholar.org For the synthesis of this compound, flow chemistry could be applied to several steps, particularly the nucleophilic aromatic substitution.

The SNAr reaction is well-suited for flow chemistry, as the precise control over reaction temperature and residence time can lead to higher yields and purities. vapourtec.comnih.gov A flow setup could involve pumping a solution of the 6-chloro-4-methoxynicotinic acid precursor and the aminating agent through a heated reactor coil. This approach allows for the safe handling of volatile or gaseous reagents, such as ammonia, under high pressure and temperature, which can significantly accelerate the reaction. Furthermore, multi-step sequences can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. semanticscholar.org

Photochemical Synthesis Pathways

Photochemical reactions, which are initiated by the absorption of light, can provide unique pathways for the formation of chemical bonds that are not easily accessible through thermal methods. In the context of pyridine chemistry, photochemical methods have been developed for C-H functionalization, including amination.

While a direct photochemical synthesis of this compound has not been reported, photochemical C3-amination of pyridines via Zincke imine intermediates has been demonstrated. nih.gov This method involves the reaction of a Zincke imine with an amidyl radical generated photochemically. Although this approach targets the C3 position, it highlights the potential of photochemical methods for the regioselective amination of the pyridine ring. Another potential photochemical route could involve the photocatalytic amination of a suitable halo-pyridine precursor. For example, a heterogeneous photocatalyst consisting of nickel(II) deposited on mesoporous carbon nitride has been used for the cross-coupling of a wide range of aryl/heteroaryl halides with sodium azide under mild conditions. d-nb.info

Enzyme-Catalyzed Synthesis and Biotransformation Approaches

Enzymatic catalysis offers a highly selective and environmentally friendly approach to organic synthesis, operating under mild conditions of temperature and pH. For the synthesis of this compound, enzymes could be employed for specific transformations.

While a complete enzymatic synthesis of the target molecule is not yet established, specific enzymatic reactions could be integrated into a chemoenzymatic route. For instance, nitrilases are enzymes that can hydrolyze nitriles to carboxylic acids. The enzymatic synthesis of nicotinic acid from 3-cyanopyridine using nitrilases from various microorganisms has been extensively studied. frontiersin.org This suggests that if a 6-amino-4-methoxy-3-cyanopyridine precursor could be synthesized, a nitrilase could be used for the final hydrolysis step to the carboxylic acid.

Another potential application of enzymes is in the hydrolysis of ester precursors. Carboxylesterases have been shown to hydrolyze a wide range of nicotinic acid esters. tandfonline.comtandfonline.com This could be useful for the deprotection of a carboxylic acid group that has been protected as an ester during the synthesis.

| Enzyme Class | Potential Application in Synthesis | Substrate Example |

| Nitrilase | Conversion of a nitrile to a carboxylic acid | 3-cyanopyridine to nicotinic acid frontiersin.org |

| Carboxylesterase | Hydrolysis of an ester to a carboxylic acid | Various nicotinic acid esters tandfonline.comtandfonline.com |

Regioselective and Chemoselective Control in the Synthesis of this compound

Achieving the desired regiochemistry in the synthesis of polysubstituted pyridines is a significant challenge. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the position of incoming groups.

In the case of this compound, the key is to control the introduction of the three different functional groups at the C3, C4, and C6 positions.

Regioselectivity in Nucleophilic Aromatic Substitution:

A plausible synthetic route involves the amination of a 6-chloro-4-methoxynicotinic acid precursor. Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com In a 3,4,6-trisubstituted pyridine, the presence of electron-withdrawing groups, such as the carboxylic acid at C3 and the methoxy group at C4 (which can have a net electron-withdrawing effect in the pyridine ring), would further activate the ring towards nucleophilic attack. The chlorine atom at the 6-position is analogous to the 2-position and is therefore a prime site for nucleophilic displacement.

Chemoselectivity:

Chemoselectivity becomes important when multiple reactive sites are present in the molecule. For instance, if the synthesis involves a precursor with multiple leaving groups, reaction conditions must be chosen to ensure that only the desired group is substituted. In the proposed synthesis, having a single chloro group at the 6-position simplifies the chemoselectivity of the amination step. If the synthesis were to proceed through a precursor with, for example, both a chloro and a bromo substituent, the greater lability of the bromo group could be exploited for selective substitution.

Furthermore, in a molecule containing both a carboxylic acid and a halo-substituent, the reaction conditions for amination must be chosen to avoid unwanted side reactions with the carboxylic acid group, such as amide formation. This can often be achieved by controlling the temperature and the choice of base.

Control of Reaction Site Selectivity

The regioselectivity of the reactions is paramount in the synthesis of this compound to ensure the correct placement of the methoxy and amino substituents on the pyridine ring. Starting from a precursor like 4,6-dichloronicotinic acid, the differential reactivity of the chloro groups at the 4- and 6-positions can be exploited.

In nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, the positions ortho and para to the ring nitrogen are generally more activated towards nucleophilic attack. wikipedia.org In the case of 4,6-dichloronicotinic acid, both chloro substituents are para to the nitrogen. However, the electronic influence of the carboxylic acid group (or its ester) at the 3-position can modulate the reactivity of the adjacent chloro groups.

The methoxylation reaction is a key step where regioselectivity is crucial. The reaction of methyl 4,6-dichloronicotinate with sodium methoxide would likely favor substitution at the 4-position due to a combination of electronic and steric factors. The electron-withdrawing nature of the adjacent ester group can influence the electron density at the C4 position, making it more susceptible to nucleophilic attack.

Following the introduction of the methoxy group at the 4-position, the subsequent amination reaction will be directed to the remaining chloro group at the 6-position. This step typically involves reacting the 6-chloro intermediate with ammonia or a related nitrogen nucleophile under pressure and/or with a catalyst. The methoxy group at the 4-position can also influence the reactivity of the 6-position through its electronic effects.

Process Intensification and Scalability Studies for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on process intensification and scalability to ensure efficiency, safety, and cost-effectiveness. pharmafeatures.compharmasalmanac.com

Process Intensification:

Process intensification involves the development of innovative equipment and techniques that lead to smaller, cleaner, and more energy-efficient processes. cetjournal.itcetjournal.it For the synthesis of this compound, several strategies for process intensification could be considered:

Continuous Flow Synthesis: Transitioning from traditional batch reactors to continuous flow systems can offer significant advantages. frontiersin.org Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters, which can lead to higher yields and purity. pharmasalmanac.com For exothermic reactions like amination, flow chemistry enhances safety by minimizing the reaction volume at any given time. pharmasalmanac.com

Catalyst Optimization: The use of highly active and selective catalysts can improve reaction rates and reduce the need for harsh reaction conditions. For the amination step, exploring different copper or palladium catalysts could lead to more efficient processes.

Solvent Reduction: Minimizing the use of solvents is a key aspect of green chemistry and process intensification. cetjournal.it This can be achieved through the use of more concentrated reaction mixtures or by exploring solvent-free reaction conditions where feasible.

Scalability Studies:

Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale requires careful consideration of several factors:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics of each step is crucial for safe and efficient scale-up. This includes identifying potential exotherms and developing appropriate thermal management strategies.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging on a larger scale. The impact of mixing on reaction rates and selectivity must be evaluated.

Safety and Environmental Considerations: A comprehensive hazard assessment is necessary to identify and mitigate any potential safety risks associated with the large-scale handling of reagents and intermediates. The environmental impact of the process, including waste generation, should also be minimized.

By applying the principles of process intensification and conducting thorough scalability studies, the production of this compound can be optimized for industrial-scale manufacturing.

Reactivity and Derivatization Studies of 6 Amino 4 Methoxynicotinic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, reduction to alcohols or aldehydes, and decarboxylation.

The carboxylic acid group of 6-Amino-4-methoxynicotinic acid can be readily converted to its corresponding esters through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. For analogous compounds like 6-aminonicotinic acid, a highly effective method involves treatment with an alcohol, such as ethanol, in the presence of thionyl chloride (SOCl₂). nih.gov This process first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then rapidly reacts with the alcohol.

The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be achieved under either acidic or basic conditions. Saponification, using an aqueous base like sodium hydroxide (B78521) followed by acidic workup, is a typical procedure for cleaving the ester group. cdnsciencepub.com Studies on various esters of 6-aminonicotinic acid have been conducted, primarily to create prodrugs that can be hydrolyzed intracellularly to release the active acid. steemit.comorganic-chemistry.org

Table 1: Representative Esterification and Hydrolysis Reactions of Analogous Aminonicotinic Acids This table presents data from reactions on analogous compounds to infer the reactivity of this compound.

| Reaction Type | Substrate | Reagents | Product | Yield | Reference |

| Esterification | 6-Aminonicotinic acid | Anhydrous Ethanol, Thionyl Chloride | 6-Aminonicotinic acid ethyl ester | 91.5% | nih.gov |

| Hydrolysis | Ethyl 6-aminonicotinate | Methanol, Sodium Hydroxide (aq) | 6-Aminonicotinic acid | 33% | cdnsciencepub.com |

| Esterification | 6-Aminonicotinic acid | Various Chloro-alkoxycarbonyloxymethyl chlorides, Base | Acyloxymethyl and alkoxycarbonyloxymethyl esters | 23-89% | steemit.com |

Amide Bond Formation via Coupling Reagents

The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis. This is typically accomplished by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. sielc.com For the analogous 6-aminonicotinic acid, amide formation has been successfully demonstrated using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine, such as morpholine, and a non-nucleophilic base like triethylamine. cdnsciencepub.com

A wide array of other coupling reagents could be employed for this transformation. nih.govlibretexts.org These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. nih.gov The choice of coupling reagent and conditions can be optimized to maximize yield and minimize side reactions, such as racemization if chiral amines are used. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation This table lists common reagents applicable for the conversion of this compound to amides, based on general organic chemistry principles.

| Coupling Reagent | Abbreviation | Byproducts | Notes | Reference |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble urea (B33335) byproduct complicates purification in solution phase. | nih.govnih.gov |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Soluble urea byproduct, suitable for solid-phase synthesis. | nih.gov |

| 1-Hydroxybenzotriazole | HOBt | - | Often used as an additive with carbodiimides to suppress side reactions and racemization. | nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Effective, but HMPA byproduct is a carcinogen. | nih.gov |

| HATU | HATU | - | Highly efficient and commonly used for challenging couplings. | cdnsciencepub.com |

Reduction to Alcohol or Aldehyde Derivatives

The carboxylic acid functional group can be reduced to a primary alcohol or an aldehyde.

Reduction to Alcohol: The full reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing carboxylic acids to primary alcohols. youtube.com Sodium borohydride (B1222165) (NaBH₄), a milder reagent, is generally not strong enough to reduce carboxylic acids on its own but can be effective when used in combination with additives like iodine (I₂). stackexchange.com These methods would be expected to convert this compound to (6-amino-4-methoxy-pyridin-3-yl)methanol.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are typically more reactive than carboxylic acids and are easily reduced further to the alcohol. acs.org Therefore, this conversion is often performed indirectly. A common strategy involves first converting the carboxylic acid to a derivative such as an acid chloride or an ester. This derivative can then be reduced to the aldehyde using a less reactive, sterically hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction. stackexchange.com More recently, biocatalytic methods using enzymes known as carboxylate reductases have emerged as a way to perform this transformation directly in one step under mild conditions. nih.gov

Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). The decarboxylation of simple pyridine-3-carboxylic acids (nicotinic acids) is generally difficult and requires forcing conditions. Studies on nicotinic acid itself show that the reaction requires high temperatures and often a catalyst, such as copper chromite, to proceed effectively.

The stability of the intermediate carbanion (or its synthetic equivalent) formed upon CO₂ loss is key. For pyridine (B92270) carboxylic acids, the position of the carboxyl group is critical. Picolinic acid (pyridine-2-carboxylic acid) decarboxylates more readily than nicotinic (3-position) or isonicotinic (4-position) acids, a phenomenon attributed to the ability of the nitrogen atom to stabilize the intermediate via a zwitterionic ylide mechanism. Since this compound is a derivative of nicotinic acid, its decarboxylation is expected to be challenging and would likely require high-temperature, catalyzed conditions. The presence of a second carboxylic acid group on the ring, particularly at the 2-position, is known to dramatically facilitate decarboxylation. steemit.com

Reactivity of the Amino Group

The exocyclic amino group on the pyridine ring behaves similarly to an aniline (B41778) amino group, although its nucleophilicity is influenced by the electron-withdrawing effect of the ring nitrogen. It readily undergoes reactions such as acylation and sulfonylation.

Acylation: The amino group of this compound can be acylated to form the corresponding amides. This reaction typically involves treatment with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. For example, unreactive aminopyridines can be acetylated by refluxing with an excess of acetic anhydride. The reaction is generally chemoselective for the exocyclic amino group over the pyridine ring nitrogen.

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting it with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. This reaction forms a sulfonamide linkage. Studies on various aminopyridines have shown that this reaction is a reliable method for derivatization. In some cases, with highly acidic sulfonamide protons, double sulfonylation can occur as a side reaction. Electrochemical methods have also been developed for the oxidative coupling of amines and thiols to form sulfonamides under mild conditions.

Table 3: Representative Acylation and Sulfonylation Reactions on Analogous Aminopyridines This table presents data from reactions on analogous compounds to infer the reactivity of this compound's amino group.

| Reaction Type | Substrate | Reagents | Product Type | Conditions | Reference |

| Acylation | 2-Aminopyrimidine | Acetic Anhydride | Acetamide | Reflux | |

| Acylation | 2-Aminopyridine (B139424) | Endic Anhydride | Amido acid | - | |

| Sulfonylation | 3-Amino-2-chloropyridine | 3-Pyridinesulfonyl chloride, Pyridine | Sulfonamide | 80 °C, 5h | |

| Sulfonylation | 4-Aminopyridine | Thiophenol, Electrolysis | Sulfonamide | Room Temp, Pyridine additive |

Alkylation Reactions (e.g., Reductive Amination)

The primary amino group of this compound can undergo alkylation to furnish secondary or tertiary amines. A particularly effective method for this transformation is reductive amination. This reaction involves the initial condensation of the amino group with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Reductive amination is a widely used method for the formation of C-N bonds and can be carried out under mild conditions, often catalytically, making it a staple in green chemistry. The process typically begins with the nucleophilic attack of the amine on the carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration yields an imine, which is then reduced by a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. nih.gov

| Carbonyl Compound | Reducing Agent | Expected Product |

|---|---|---|

| Formaldehyde | Sodium triacetoxyborohydride | 6-(Dimethylamino)-4-methoxynicotinic acid |

| Acetone | Sodium cyanoborohydride | 6-(Isopropylamino)-4-methoxynicotinic acid |

| Benzaldehyde (B42025) | Sodium borohydride | 6-(Benzylamino)-4-methoxynicotinic acid |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

The primary aromatic amino group of this compound can be converted to a diazonium salt through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. acs.org This diazotization reaction opens up a plethora of synthetic possibilities for replacing the amino group with a wide variety of other functionalities.

Sandmeyer Reaction: The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For instance, treatment of the diazonium salt of this compound with copper(I) chloride would be expected to yield 6-Chloro-4-methoxynicotinic acid.

Balz-Schiemann Reaction: The Balz-Schiemann reaction is a specific method for the introduction of a fluorine atom onto an aromatic ring. wikipedia.org It involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride. wikipedia.orgwikipedia.org This reaction is a valuable tool for the synthesis of fluorinated aromatic compounds.

| Reaction | Reagents | Expected Product |

|---|---|---|

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl 2. CuCl | 6-Chloro-4-methoxynicotinic acid |

| Sandmeyer (Bromination) | 1. NaNO₂, HBr 2. CuBr | 6-Bromo-4-methoxynicotinic acid |

| Sandmeyer (Cyanation) | 1. NaNO₂, H₂SO₄ 2. CuCN | 6-Cyano-4-methoxynicotinic acid |

| Balz-Schiemann | 1. NaNO₂, HBF₄ 2. Heat | 6-Fluoro-4-methoxynicotinic acid |

Formation of Schiff Bases and Related Imines

The amino group of this compound can readily condense with aldehydes or ketones to form Schiff bases (or imines). This reaction involves a nucleophilic addition of the amine to the carbonyl group, followed by dehydration. youtube.com The formation of Schiff bases is often reversible and can be driven to completion by removing the water formed during the reaction. These imine derivatives are valuable intermediates in organic synthesis and can also exhibit interesting biological activities.

For example, the reaction of this compound with a substituted benzaldehyde in the presence of an acid catalyst would be expected to yield the corresponding N-benzylidene-6-amino-4-methoxynicotinic acid.

Multicomponent Reactions Incorporating the Amino Group (e.g., Ugi, Passerini)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The amino group of this compound can participate as the amine component in several important MCRs.

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org In this context, this compound could potentially serve as both the amine and the carboxylic acid component, leading to more complex, cyclic, or polymeric structures. However, more commonly, it would act as the amine component in the presence of an external carboxylic acid.

Passerini Reaction: The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While the primary amino group of this compound does not directly participate in the classical Passerini reaction, its presence can influence the reactivity of the carboxylic acid group. Furthermore, derivatives of the amino group could potentially engage in Passerini-type reactions.

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the 4-position of the pyridine ring is generally stable but can undergo specific transformations under certain reaction conditions, primarily involving cleavage of the ether linkage.

Demethylation Reactions and Ether Cleavage

The cleavage of the methyl ether to reveal the corresponding phenol (B47542) (a 4-hydroxynicotinic acid derivative) is a key transformation. This demethylation can be achieved using various reagents. Strong protic acids like HBr and HI are commonly used for ether cleavage. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. libretexts.org

Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are also effective reagents for the cleavage of aryl methyl ethers. nih.gov These reactions often proceed under milder conditions compared to the use of strong mineral acids. For instance, the demethylation of 4-methoxyphenylbutyric acid has been successfully carried out on a multikilogram scale using molten pyridinium (B92312) hydrochloride, highlighting the industrial applicability of such transformations. researchgate.net

| Reagent | General Conditions | Mechanism Type |

|---|---|---|

| HBr or HI | Reflux | Sₙ2 |

| BBr₃ | -78 °C to room temperature | Lewis acid-mediated |

| AlCl₃ | Room temperature to reflux | Lewis acid-mediated |

| Pyridinium hydrochloride | High temperature (molten) | Acid-catalyzed |

Participation in Cyclization or Rearrangement Reactions

While the methoxy group itself is not typically a direct participant in cyclization reactions in the same way an amino or hydroxyl group is, its electronic influence on the pyridine ring can affect the propensity of the molecule to undergo such transformations. For instance, the electron-donating nature of the methoxy group can activate the pyridine ring towards electrophilic substitution, which could be a key step in a cyclization sequence.

Furthermore, under certain conditions, particularly with alkylating agents, 4-methoxypyridine (B45360) derivatives can undergo rearrangement to N-alkyl-4-pyridones. tandfonline.comresearchgate.net This reaction involves the migration of the methyl group from the oxygen to the ring nitrogen. The presence of electron-withdrawing groups on the pyridine ring has been shown to favor this rearrangement. tandfonline.com In the context of this compound, the carboxylic acid group could potentially influence this type of rearrangement. Studies on the thermal rearrangement of 2-alkoxypyridines to N-alkylpyridones have also been reported, suggesting that such transformations are plausible for substituted pyridines.

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is dictated by the interplay of the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the nitrogen atom within the aromatic ring and the carboxylic acid group. This intricate electronic environment influences the susceptibility of the pyridine core to various chemical transformations.

Electrophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqwikipedia.org However, the presence of the strongly activating amino group at the 6-position and the methoxy group at the 4-position is expected to counteract this deactivation to some extent. wikipedia.org

The amino group is a powerful activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are the 5-position and the nitrogen atom. The para position is the 3-position. The methoxy group at the 4-position also directs ortho and para, which corresponds to the 3- and 5-positions. The directing effects of both the amino and methoxy groups reinforce the activation of the 3- and 5-positions.

However, electrophilic substitution on pyridine derivatives can be challenging and often requires harsh reaction conditions. uoanbar.edu.iq Direct electrophilic substitution on this compound itself has not been extensively documented in publicly available research. Inferences about its reactivity are drawn from studies on related aminopyridines and methoxypyridines. For instance, the lithiation of (pivaloylamino)pyridines, a method to achieve regiospecific electrophilic substitution, has been demonstrated for various isomers, indicating that functionalization of the pyridine ring is feasible with appropriate synthetic strategies. acs.org

| Position | Expected Reactivity | Directing Groups' Influence |

| C2 | Deactivated | - |

| C3 | Activated | Ortho to methoxy, para to amino |

| C5 | Activated | Ortho to amino and methoxy |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound.

Nucleophilic Aromatic Substitution on the Pyridine Core (SNAr)

The pyridine ring is inherently electron-deficient and therefore more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions. echemi.comyoutube.com The attack of a nucleophile at these positions results in a negatively charged intermediate (a Meisenheimer complex) where the charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. echemi.com

In this compound, the presence of a good leaving group would be necessary for an SNAr reaction to occur. While the methoxy group at the C4 position can potentially act as a leaving group, its displacement would require a potent nucleophile and potentially harsh reaction conditions. Research on the nucleophilic amination of methoxypyridines has shown that such reactions are possible, sometimes facilitated by systems like sodium hydride and lithium iodide. ntu.edu.sg

The amino group at the C6 position is a poor leaving group and is unlikely to be displaced in a typical SNAr reaction. Should a derivative of this compound with a better leaving group at the 2- or 6-position (e.g., a halogen) be synthesized, it would be expected to readily undergo SNAr.

| Position | Susceptibility to SNAr | Notes |

| C2 | Potentially reactive | Requires a good leaving group. |

| C4 | Potentially reactive | Methoxy group could be displaced. |

| C6 | Unlikely | Amino group is a poor leaving group. |

Table 2: Predicted Susceptibility of Positions on the Pyridine Ring of this compound to Nucleophilic Aromatic Substitution (assuming the presence of a suitable leaving group).

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While specific studies on this compound are scarce, the reactivity of halopyridines in such reactions is well-established. To utilize these methods, this compound would first need to be converted into a derivative containing a suitable handle for cross-coupling, such as a halide (Br, I) or a triflate.

For example, a bromo- or iodo- derivative of this compound could potentially undergo:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond.

The success of these reactions would depend on the position of the leaving group and the specific reaction conditions, including the choice of catalyst, ligand, and base.

Hydrogenation and Reduction of the Pyridine Ring

The pyridine ring can be reduced to a piperidine (B6355638) ring under various hydrogenation conditions. This transformation typically requires a catalyst, such as palladium, platinum, or rhodium, and a source of hydrogen gas. researchgate.net The diastereoselective hydrogenation of 2-methylnicotinic acid derivatives has been studied, indicating that the substituents on the ring can influence the stereochemical outcome of the reduction. researchgate.net

For this compound, catalytic hydrogenation would be expected to reduce the pyridine ring to the corresponding piperidine derivative. The specific stereochemistry of the resulting product would likely be influenced by the existing stereocenters and the reaction conditions.

| Catalyst | Product | Reference |

| Pd, Rh, Ru | Predominantly cis-isomers of the corresponding piperidine | researchgate.net |

Table 3: General Outcomes of Catalytic Hydrogenation of Nicotinic Acid Derivatives.

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxidation and N-alkylation.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. scripps.edu For instance, pyridine N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions. nih.govnih.gov

N-Alkylation: The pyridine nitrogen can also be alkylated using alkyl halides or other alkylating agents. google.comacs.orgresearchgate.net This reaction forms a pyridinium salt. The N-alkylation of aminopyridines has been reported using various methods, including heterogeneous catalysis. google.com The resulting N-alkylated pyridinium salts can have altered biological activity and can serve as intermediates for further synthetic transformations. nih.gov

Complex Multi-functional Group Transformations of this compound

The presence of three distinct functional groups—the amino group, the methoxy group, and the carboxylic acid—on the pyridine scaffold of this compound allows for a variety of complex transformations where multiple groups may react simultaneously or sequentially.

Derivatization of the amino and carboxylic acid groups is a common strategy in medicinal chemistry and materials science. For instance, the amino group can be acylated, sulfonated, or alkylated, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. These transformations can be performed to modify the physicochemical properties of the molecule, such as its solubility, stability, and biological activity.

The field of amino acid derivatization offers a wide array of reagents that could potentially be applied to this compound. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl), 2,4-dinitrofluorobenzene (DNFB), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are commonly used to derivatize amino acids for analytical purposes and could be adapted for synthetic applications with this compound. creative-proteomics.comnih.gov

Tandem Reaction Sequences and Cascade Reactions

The arrangement of the amino, carboxylic acid, and methoxy functionalities on the pyridine ring of this compound makes it a prime candidate for tandem or cascade reactions. These processes, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, offer significant advantages in synthetic efficiency. mdpi.com

A plausible cascade sequence for this molecule could be initiated at the amino group. For instance, a reaction with a suitable bifunctional electrophile could lead to an initial N-acylation or N-alkylation, followed by an intramolecular cyclization involving either the carboxylic acid or an activated position on the pyridine ring. While direct examples for this compound are scarce, cascade reactions involving similar aminopyridine frameworks are well-documented. For example, cascade cyclization/annulation reactions have been developed to access complex fused heterocyclic systems like pyrrole-fused 1,5-benzodiazepines from β-enamino diketones and o-phenylenediamine. nih.gov Another example is the Brønsted acid-triggered cascade cyclization to form seven- and eight-membered N,O-heterocycles. nih.gov

The presence of the carboxylic acid group also opens up possibilities for tandem reactions. For instance, a tandem sequence could involve an initial esterification or amidation, followed by a cyclization triggered by a separate reagent. The reactivity of the molecule can be influenced by transforming the carboxylic acid into other functional groups like amides or propargyl groups, which can enhance the reactivity of other parts of the molecule. nih.gov

Table 1: Examples of Analogous Cascade Reactions

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| β-Enamino diketone and o-phenylenediamine | p-TsOH·H₂O in Methanol | Pyrrolo[5,4-b] organic-chemistry.orgbenzodiazepine | 65–91% | nih.gov |

One-Pot Synthetic Strategies Utilizing Multiple Functional Groups

A hypothetical one-pot reaction could involve the sequential reaction of two different functional groups. For example, the carboxylic acid could first be activated, perhaps with thionyl chloride, and reacted with a nucleophile to form an amide. rsc.org Subsequently, without isolating the amide intermediate, a second reagent could be added to effect a cyclization involving the 6-amino group. One-pot syntheses of 6-aminopyrido[2,3-d]pyrimidin-7-ones have been developed from 4-aminopyrimidine-5-carbaldehydes and N-protected methyl glycinate, showcasing the utility of aminopyrimidine precursors in complex one-pot procedures. researchgate.net

Furthermore, multicomponent reactions (MCRs), a class of one-pot syntheses, could be envisioned. For instance, a Groebke–Blackburn–Bienaymé three-component reaction between a 2-aminopyridine, an aldehyde, and an isonitrile is a widely used method for synthesizing imidazo[1,2-a]pyridines. nih.govacs.org While this compound is a 6-aminopyridine derivative, analogous multicomponent strategies could potentially be adapted to utilize its inherent reactivity. The synthesis of polysubstituted pyridines through a one-pot three-component cyclocondensation, modifying the Bohlmann-Rahtz reaction, highlights the power of such approaches. nih.gov

Biocatalytic one-pot transformations also present a promising avenue. For example, carboxylic acid reductases (CARs) and transaminases (TAs) have been used in a one-pot cascade to convert adipic acid to 6-aminocaproic acid with high conversion rates. nih.gov Such enzymatic systems could potentially be engineered to act on this compound.

Table 2: Examples of Analogous One-Pot Syntheses

| Reaction Type | Starting Materials | Product | Yield | Reference |

|---|---|---|---|---|

| Three-Component Reaction | 4-Aminopyrimidine-5-carbaldehydes, N-protected methyl glycinate | 6-Aminopyrido[2,3-d]pyrimidin-7-ones | Not specified | researchgate.net |

| Amidation | Carboxylic acids, amines, SOCl₂ | Secondary and tertiary amides | Excellent | rsc.org |

| Three-Component Cyclocondensation | 1,3-Dicarbonyl compound, ammonia, alkynone | Polysubstituted pyridines | Good | nih.gov |

Cyclization Reactions Leading to Fused Ring Systems

The synthesis of fused heterocyclic systems is a major focus of medicinal chemistry, and this compound is an excellent starting point for creating various fused pyridine scaffolds. The amino and carboxylic acid groups are perfectly positioned for intramolecular cyclization or for intermolecular reactions with bifunctional reagents to build new rings.

One of the most common fused systems derivable from 2-aminopyridines is the imidazo[1,2-a]pyridine (B132010) ring system. Typically, this involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. nih.gov For this compound, this would involve the 6-amino group and the pyridine ring nitrogen. The carboxylic acid and methoxy groups would act as substituents on the resulting fused ring system, modulating its properties. Numerous metal-free and catalyzed methods exist for the synthesis of these scaffolds. organic-chemistry.orgnih.govacs.org

Another important fused ring system is the pyrido[2,3-d]pyrimidine (B1209978) skeleton, which is structurally related to purines and pteridines and often exhibits significant biological activity. nih.gov These are typically synthesized by constructing a pyrimidine (B1678525) ring onto a pre-existing pyridine. Starting with this compound, a plausible route would involve reaction with a one-carbon carbonyl equivalent (like a formamide (B127407) equivalent) or a dicarbonyl species to form the fused pyrimidinone ring. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-aminonicotinic acid provides a strong precedent for this type of transformation, where an aminonicotinic acid is cyclized to a fused pyrimidinone. rsc.org

Furthermore, formal [4+1]-cyclization reactions, such as those used to create 6-azaindoles from 3-amino-4-methylpyridines, could potentially be adapted. chemrxiv.orgrsc.org This would involve treating this compound with a C1-bielectrophile, leading to the formation of a fused pyrrole (B145914) ring.

Table 3: Examples of Analogous Cyclization Reactions for Fused Ring Synthesis

| Starting Material Type | Reagent/Reaction | Fused Ring System | Reference |

|---|---|---|---|

| 2-Aminopyridine | α-Halocarbonyl compounds | Imidazo[1,2-a]pyridine | nih.gov |

| 4-Aminonicotinic acid | Amines/Heat | Pyrido[4,3-d]pyrimidin-4(3H)-one | rsc.org |

| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | 6-Azaindole (Pyrrolo[2,3-c]pyridine) | chemrxiv.orgrsc.org |

Applications of 6 Amino 4 Methoxynicotinic Acid As a Synthetic Intermediate

Precursor in Medicinal Chemistry Synthesis

The structural framework of 6-Amino-4-methoxynicotinic acid provides a versatile scaffold for the construction of diverse and complex molecules with potential therapeutic applications. Its reactive functional groups allow for a variety of chemical transformations, making it an attractive starting material for medicinal chemists.

Synthesis of Novel Heterocyclic Scaffolds (e.g., pyrido-fused systems, quinoline (B57606) derivatives)

The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, as these structures often form the core of biologically active molecules. This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems.

Pyrido-fused Systems: The pyridine (B92270) ring of this compound can be annulated to form various pyrido-fused systems, such as pyrido[3,4-c]pyridazines. These nitrogen-containing scaffolds are of interest in medicinal chemistry due to their potential biological activities. mdpi.com The synthesis of such systems often involves multi-step reaction sequences where the functional groups of this compound can be strategically manipulated to build the desired fused ring. For instance, the Widman-Stoermer synthesis provides a pathway to pyrido[3,4-c]pyridazine (B3354903) derivatives. researchgate.net

Quinoline Derivatives: Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities. imist.maresearchgate.netresearchgate.net The synthesis of quinoline-4-carboxylic acids, a key structural motif in many bioactive compounds, can be achieved through various methods, including the Doebner and Pfitzinger reactions. imist.maresearchgate.net While direct synthesis from this compound is a plausible strategy, the literature more broadly describes the synthesis of quinoline-4-carboxylic acid derivatives from various anilines and other starting materials. imist.maresearchgate.netnih.gov The presence of the amino and carboxylic acid groups in this compound makes it a potential candidate for constructing the quinoline ring system through appropriate cyclization reactions. The synthesis of 4-amino-6,7-dimethoxyquinoline derivatives has been reported, highlighting the utility of substituted anilines in quinoline synthesis. mdpi.com Furthermore, amino acid derivatives of 6-methoxy-quinolines have been synthesized as potential antimalarial agents. researchgate.net

Development of Ligands for Enzyme Inhibition or Receptor Modulation Studies

The search for potent and selective ligands for enzymes and receptors is a major focus of drug discovery. This compound and its derivatives have shown promise in this area.

Derivatives of 6-aminonicotinamide (B1662401) have been explored as histone deacetylase (HDAC) inhibitors, a class of enzymes involved in epigenetic regulation and a target for cancer therapy. jocpr.com Similarly, esters of 6-aminonicotinic acid have been designed and synthesized as precursors to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an enzyme implicated in cancer metabolism. nih.gov

In the context of receptor modulation, analogues of 6-aminonicotinic acid have been synthesized and evaluated as novel agonists for the GABA(A) receptor, a key target in the central nervous system for treating anxiety and other neurological disorders. acs.org The structure-activity relationship (SAR) studies of these analogues have provided valuable insights for the design of new ligands with specific pharmacological profiles. acs.org Furthermore, the general class of 6-anilinopurine (B17677) derivatives has been investigated as inhibitors of cytokinin oxidase/dehydrogenase, highlighting the potential of purine-based structures, which can be conceptually related to substituted pyridines, in enzyme inhibition. google.com

Below is a table summarizing the findings on the development of ligands from 6-aminonicotinic acid derivatives:

| Derivative Class | Target | Therapeutic Area | Key Findings |

| 6-Aminonicotinamide derivatives | Histone Deacetylases (HDACs) | Cancer | Potent and selective inhibitors. jocpr.com |

| 6-Aminonicotinic acid esters | 6-Phosphogluconate Dehydrogenase (6PGD) | Cancer | Act as precursors for a potent inhibitor. nih.gov |

| 6-Aminonicotinic acid analogues | GABA(A) Receptor | Neurology | Novel agonists with potential for treating neurological disorders. acs.org |

| 4-Anilino-6-aminoquinazoline derivatives | MERS-CoV | Infectious Diseases | Identified as potent inhibitors of the MERS-CoV. nih.gov |

| 6-Amino jocpr.comnih.govacs.orgoxadiazolo[3,4-b]pyrazin-5-ol derivatives | Mitochondrial Uncouplers | Metabolic Diseases | Efficacious in a mouse model of nonalcoholic steatohepatitis. nih.gov |

| Sitagliptin derivatives | α-amylase and α-glucosidase | Diabetes | Demonstrated significant anti-diabetic potential. nih.gov |

Building Block for Peptidomimetics and Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. Heterocyclic scaffolds, including those derived from pyridine, are widely used in the design of peptidomimetics. nih.govresearchgate.netmdpi.com The rigid structure of the pyridine ring in this compound can serve as a template to constrain the conformation of peptide chains, mimicking secondary structures like β-turns. nih.gov

Furthermore, this compound can be utilized as a starting material for the synthesis of non-natural amino acid analogues. These analogues can be incorporated into peptides to modify their properties or can be used as standalone bioactive molecules. researchgate.netmdpi.com The amino and carboxylic acid groups on the pyridine ring provide convenient handles for peptide coupling and other synthetic transformations.

Role in Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. The systematic modification of the this compound scaffold allows for a thorough exploration of the chemical space and the identification of key structural features responsible for the desired pharmacological effect.

For instance, SAR studies on 6-aminonicotinamide derivatives as HDAC inhibitors have revealed the importance of specific substituents on the nicotinamide (B372718) core for achieving high potency and selectivity. jocpr.com Similarly, SAR studies of 6-amino jocpr.comnih.govacs.orgoxadiazolo[3,4-b]pyrazin-5-ol derivatives as mitochondrial uncouplers have guided the optimization of their pharmacokinetic properties and efficacy. nih.gov These studies demonstrate how the versatile chemistry of the 6-aminonicotinic acid core enables the generation of compound libraries for detailed SAR analysis, ultimately leading to the development of improved therapeutic agents.

Intermediate in Agrochemical Development

The pyridine ring is a common structural motif in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. nih.govusda.gov The unique substitution pattern of this compound makes it an interesting intermediate for the synthesis of new agrochemical agents.

Synthesis of Herbicidal Agents

Nicotinic acid and its derivatives have been extensively investigated as potential herbicides. jocpr.comusda.govresearchgate.net These compounds can act as plant growth regulators or interfere with essential biochemical pathways in weeds. The synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has led to the discovery of compounds with excellent herbicidal activity against certain weed species. usda.gov The structural features of this compound, particularly the amino and methoxy (B1213986) groups, can be exploited to create new herbicidal compounds with improved efficacy and selectivity. The combination of nicotinamide cations with commercial herbicides has also been shown to enhance herbicidal activity. acs.org

The following table highlights the herbicidal activity of some nicotinic acid derivatives:

| Compound Class | Target Weeds | Key Findings |

| N-(arylmethoxy)-2-chloronicotinamides | Bentgrass, Duckweed | Excellent herbicidal activity observed. usda.gov |

| N-alkylnicotinamide salts with phenoxy acids | Cornflower, Oil-seed rape | Significantly better herbicidal activity compared to reference herbicides. acs.org |

| Substituted nicotinic acid derivatives | General | Show promising insecticidal activity. jocpr.comresearchgate.net |

Development of Fungicidal Compounds

The pyridine ring is a core structure in numerous fungicidal compounds due to its ability to interact with various biological targets in fungi. The development of novel fungicides is critical to combat the emergence of resistant strains. While direct studies detailing the fungicidal activity of derivatives synthesized from this compound are not prominent in publicly available research, the structural motifs of aminopyrimidines and related nitrogen-containing heterocycles are known to be effective against various fungal pathogens. mdpi.com For instance, anilinopyrimidines are a class of fungicides used to control Botrytis cinerea. mdpi.com The amino and carboxylic acid groups on this compound offer reactive sites for the synthesis of more complex heterocyclic systems that could exhibit fungicidal properties. The amino acid biosynthesis pathways in fungi are also considered attractive targets for the development of new antifungal agents. nih.govnih.gov

Insecticidal Precursors and Analogues

Substituted pyridines are also integral to the structure of several key classes of insecticides. The neonicotinoids, for example, feature a chloropyridinylmethyl group that is crucial for their insecticidal activity. Although direct synthesis of commercial insecticides from this compound is not documented, its chemical structure suggests potential as a precursor for novel insecticidal analogues. The amino and carboxylic acid functionalities could be modified to introduce toxophores or to alter the molecule's solubility and stability, key factors in the efficacy and environmental profile of an insecticide. The synthesis of 2-amino-4,6-dimethoxypyrimidine, an important intermediate for sulfonylurea herbicides, highlights the utility of related amino-substituted heterocycles in agrochemical manufacturing. researchgate.net

Application in Material Science

The unique combination of a rigid aromatic ring and reactive functional groups makes this compound a candidate for applications in material science.

Monomer for Polymer Synthesis (e.g., polyamides, polyimides)

The presence of both an amino group and a carboxylic acid group on the same molecule makes this compound a suitable AB-type monomer for the synthesis of polyamides. The rigid pyridine backbone would be expected to impart thermal stability and specific mechanical properties to the resulting polymer. The synthesis of polymers from amino acid derivatives is a well-established field, with molecularly imprinted polymers being developed for the recognition of specific amino acid derivatives. mdpi.com Furthermore, polymers bearing amino acid side-chains have been explored for various biomedical applications. rsc.org While specific examples of polyamides derived from this compound are not detailed in current literature, the fundamental principles of step-growth polymerization support this potential application.

Precursor for Organic Electronic Materials (e.g., semiconductors, luminescent materials)

Organic electronic materials based on π-conjugated systems are a major area of research for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.net Pyridine-containing molecules can exhibit interesting electronic and photophysical properties. The structure of this compound, with its electron-donating amino and methoxy groups and the electron-withdrawing potential of the pyridine ring, could be leveraged in the design of organic semiconductors. researchgate.net Modification of the core structure could lead to materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use in electronic devices.

Development of Fluorescent Probes and Dyes

Fluorescent probes are essential tools in biological imaging and chemical sensing. Many fluorescent dyes are based on heterocyclic scaffolds. The pyridine ring of this compound could serve as the core of a new class of fluorescent probes. The amino group, in particular, can act as a powerful electron-donating group, which is a common feature in many fluorophores. For example, coumarin- and pyrene-based probes are widely used for their sensitivity to the local environment. nih.govrsc.org The synthesis of fluorescent probes often involves the reaction of an amino-functionalized core with other aromatic systems. mdpi.com The development of a ratiometric fluorescence probe from a 6-amino-2,2′-bipyridine scaffold for detecting zinc ions illustrates the potential of amino-substituted pyridines in this area. mdpi.com

Role in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds and halogen bonds. nih.gov The functional groups on this compound make it an excellent candidate for designing complex, self-assembling systems. The carboxylic acid can form strong hydrogen bonds with the pyridine nitrogen of another molecule, leading to the formation of dimers or chains. The amino group can also participate in hydrogen bonding as a donor. These interactions can be used to construct predictable and well-defined one-, two-, or three-dimensional networks in the solid state. The interplay of hydrogen bonding and other non-covalent forces in pyridine-containing molecules has been shown to direct the assembly of extended molecular architectures. nih.gov

Building Block for Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined structures, known as self-assembly, is a cornerstone of supramolecular chemistry. The structural motifs present in this compound suggest its potential as a building block for such systems. The amino and carboxylic acid groups are capable of forming robust hydrogen bonds, which are key interactions in directing self-assembly processes.

While specific research detailing the use of this compound in self-assembled systems is not extensively documented, the principles of supramolecular chemistry allow for informed speculation on its potential. For instance, the formation of hydrogen-bonded tapes or sheets is a common feature of amino-substituted carboxylic acids.

Table 1: Potential Supramolecular Synthons with this compound

| Interacting Groups | Resulting Supramolecular Synthon | Potential Assembly |

| Carboxylic Acid Dimer | R2(8) ring motif | Formation of one-dimensional chains |

| Amine-Carboxylic Acid | R2(8) ring motif | Formation of one-dimensional chains or two-dimensional sheets |

| Amine-Amine | N-H···N hydrogen bonds | Contribution to overall packing and stability |

Component in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Substituted nicotinic acids are known to act as effective ligands in MOF synthesis.

The presence of both a carboxylic acid group and a nitrogen atom in the pyridine ring of this compound allows it to act as a ditopic linker, coordinating to metal centers in various ways. The amino group can further enhance the functionality of the MOF by providing basic sites, which can be beneficial for applications such as gas sorption or catalysis. While direct synthesis of MOFs using this compound is not widely reported, the use of structurally similar amino-functionalized and substituted nicotinic acid derivatives in MOF synthesis is documented. This suggests a strong potential for this compound to serve as a valuable ligand in this field.

Table 2: Potential Coordination Modes of this compound in MOFs

| Coordination Site 1 | Coordination Site 2 | Potential Network Dimensionality |

| Carboxylate Oxygen | Pyridine Nitrogen | 1D, 2D, or 3D frameworks |

| Carboxylate Oxygen | Amino Nitrogen (less common) | May lead to novel topologies |

Contribution to Chiral Molecule Synthesis

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Chiral auxiliaries and stereoselective synthesis pathways are key tools in achieving this goal.

Use as a Chiral Auxiliary Precursor

A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral ligands and auxiliaries.

For example, the amino group could be functionalized with a chiral moiety, or the entire molecule could be incorporated into a larger chiral scaffold. The resulting chiral derivative could then be used to control the stereochemical outcome of various reactions.

Integration into Stereoselective Synthesis Pathways

Beyond its potential as a chiral auxiliary precursor, this compound can be integrated into synthetic pathways leading to chiral molecules. The pyridine core is a common feature in many biologically active and pharmaceutically relevant chiral compounds.

Advanced Characterization Methodologies in Research on 6 Amino 4 Methoxynicotinic Acid and Its Derivatives

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

Spectroscopy is a cornerstone in the analysis of nicotinic acid derivatives, providing real-time insights into chemical transformations and detailed structural information.

In-situ Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for real-time monitoring of chemical reactions. irdg.org By tracking the vibrational modes of functional groups, these methods provide continuous data on the concentration of reactants, intermediates, and products, allowing for the determination of reaction kinetics. irdg.org

In the synthesis or modification of 6-Amino-4-methoxynicotinic acid, specific vibrational bands can be monitored. For instance, the disappearance of a reactant's characteristic band or the appearance of a product's band can be correlated with reaction progress. Raman spectroscopy is particularly advantageous for aqueous reaction systems due to the weak Raman scattering of water, which otherwise causes strong interference in IR spectroscopy. irdg.org FT-Raman can also be effective for analyzing materials that may fluoresce or darken during a reaction. irdg.org

Table 1: Representative Vibrational Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) | Monitors esterification or amidation reactions. |

| C=O Stretch | 1700-1725 | Tracks the conversion of the carboxylic acid group. | |

| Amino Group (-NH₂) | N-H Stretch | 3300-3500 | Observes reactions involving the amino group, such as acylation. |

| Methoxy (B1213986) Group (-OCH₃) | C-H Stretch | 2850-2960 | Can indicate stability or involvement of the methoxy group. |

| Pyridine (B92270) Ring | Ring Vibrations | 1400-1600 | Changes can indicate substitution or other modifications to the ring. |

Note: The exact wavenumbers can vary based on the molecular environment and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. While 1D NMR provides fundamental information, advanced techniques offer deeper insights into the structure and dynamics of this compound and its derivatives.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all ¹H and ¹³C signals in the molecule. This is particularly crucial for highly substituted pyridine rings where spectral overlap can occur. mdpi.com

NOESY for Conformational Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) is vital for determining the spatial proximity of atoms, which is key to understanding the molecule's three-dimensional conformation. mdpi.comrsc.org For instance, NOESY experiments can reveal the preferred orientation of the methoxy and amino substituents relative to the carboxylic acid group by analyzing through-space interactions between their protons. rsc.orgnih.gov The intensity of NOESY cross-peaks can be used to calculate internuclear distances, providing detailed conformational data. mdpi.com

Solid-State NMR for Polymorphism: Carboxylic acids and their derivatives often exhibit polymorphism, where different crystalline forms of the same compound can have distinct physical properties. Solid-state NMR (ssNMR) is a primary tool for identifying and characterizing these polymorphs. Different crystal packing arrangements lead to variations in the chemical shifts and relaxation times of atomic nuclei, which are readily detected by ssNMR.

Table 2: Application of Advanced NMR Techniques to this compound Derivatives

| NMR Technique | Information Obtained | Research Application |

| COSY | ¹H-¹H scalar couplings | Establishes proton connectivity within the pyridine ring and side chains. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals directly attached to specific protons. |

| HMBC | ¹H-¹³C long-range correlations | Determines the connectivity across quaternary carbons and functional groups. |

| NOESY/ROESY | Through-space ¹H-¹H proximities | Elucidates stereochemistry and preferred molecular conformation. mdpi.comacs.org |

| Solid-State NMR | Anisotropic interactions, local environments in the solid phase | Identifies and characterizes different polymorphic forms. |

Mass spectrometry (MS) is an essential tool for identifying transient species and intermediates that occur along a reaction pathway. By providing highly accurate mass-to-charge (m/z) ratio information, MS can confirm the presence of proposed intermediates, even at very low concentrations.

In a multi-step synthesis involving this compound, reaction aliquots can be analyzed by techniques like Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS). The detection of molecular ions corresponding to the expected mass of an intermediate provides direct evidence for its formation. Fragmentation analysis (MS/MS) can further confirm the structure of these intermediates by breaking them down into smaller, predictable fragments. For example, the loss of a methoxy group or a water molecule can be a characteristic fragmentation pattern. nih.gov

Table 3: Hypothetical Mass Spectrometry Data for an Esterification Reaction Intermediate

| Species | Formula | Expected m/z [M+H]⁺ |

| This compound (Starting Material) | C₇H₈N₂O₃ | 169.06 |

| Acylium Ion Intermediate | C₇H₆N₂O₂ | 151.05 |

| Methyl 6-amino-4-methoxynicotinate (Product) | C₈H₁₀N₂O₃ | 183.07 |

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is a straightforward method for monitoring reaction progress, particularly for compounds with chromophores like the pyridine ring. The π-system of the this compound core absorbs UV light, corresponding to π–π* transitions. nih.gov

Any reaction that alters the electronic structure or conjugation of the molecule will cause a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity. researchgate.net For example, a reaction involving the amino group that changes its electron-donating character will modulate the electronic transitions of the entire molecule. By monitoring the change in absorbance at a specific wavelength over time, kinetic data can be readily obtained. researchgate.net

Chromatographic and Separation Science Applications in Process Optimization